N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N-butyl-2-chloroacetamide
CAS No.: 561009-03-8
Cat. No.: VC11645986
Molecular Formula: C14H23ClN4O3
Molecular Weight: 330.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 561009-03-8 |
|---|---|
| Molecular Formula | C14H23ClN4O3 |
| Molecular Weight | 330.81 g/mol |
| IUPAC Name | N-[6-amino-1-(2-methylpropyl)-2,4-dioxopyrimidin-5-yl]-N-butyl-2-chloroacetamide |
| Standard InChI | InChI=1S/C14H23ClN4O3/c1-4-5-6-18(10(20)7-15)11-12(16)19(8-9(2)3)14(22)17-13(11)21/h9H,4-8,16H2,1-3H3,(H,17,21,22) |
| Standard InChI Key | JCEJKDFNGPIJBE-UHFFFAOYSA-N |
| SMILES | CCCCN(C1=C(N(C(=O)NC1=O)CC(C)C)N)C(=O)CCl |
| Canonical SMILES | CCCCN(C1=C(N(C(=O)NC1=O)CC(C)C)N)C(=O)CCl |
Introduction
Structural and Molecular Characteristics
The molecular formula of N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N-butyl-2-chloroacetamide is C₁₄H₂₃ClN₄O₃, with a molecular weight of 330.81 g/mol. Its IUPAC name reflects the substitution pattern: the tetrahydropyrimidine ring is functionalized at position 1 with a 2-methylpropyl group and at position 5 with an N-butyl-2-chloroacetamide side chain. The SMILES notation CCCCN(C1=C(N(C(=O)NC1=O)CC(C)C)N)C(=O)CCl provides a precise two-dimensional representation, highlighting the connectivity of the butyl and 2-methylpropyl substituents.
The compound’s three-dimensional conformation, inferred from its InChIKey JCEJKDFNGPIJBE-UHFFFAOYSA-N, suggests moderate polarity due to the presence of amide and urea-like functional groups. These groups facilitate hydrogen bonding, which may influence solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₃ClN₄O₃ |
| Molecular Weight | 330.81 g/mol |
| SMILES | CCCCN(C1=C(N(C(=O)NC1=O)CC(C)C)N)C(=O)CCl |
| InChIKey | JCEJKDFNGPIJBE-UHFFFAOYSA-N |
| CAS Registry Number | 561009-03-8 |
Synthesis and Preparation
The synthesis of N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N-butyl-2-chloroacetamide involves a multi-step sequence centered on constructing the tetrahydropyrimidine ring and subsequent functionalization. A representative pathway includes:
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Ring Formation: Cyclization of a β-ketoamide precursor with urea derivatives under acidic or basic conditions yields the tetrahydropyrimidine core.
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Amination: Introduction of the amino group at position 6 is achieved via nitration followed by reduction or direct substitution using ammonia.
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Side Chain Attachment: Reaction of the intermediate with chloroacetyl chloride in the presence of a base (e.g., triethylamine) installs the N-butyl-2-chloroacetamide moiety.
Optimization of reaction conditions—such as temperature, solvent polarity, and catalyst selection—is critical to maximizing yield and purity. Industrial-scale production may employ continuous flow reactors to enhance efficiency and reproducibility.
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its polar functional groups. It exhibits moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) but limited solubility in water. Stability studies indicate susceptibility to hydrolysis under strongly acidic or alkaline conditions due to the labile chloroacetamide group.
Spectroscopic Data
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Infrared (IR) Spectroscopy: Strong absorbance bands at ~1700 cm⁻¹ (C=O stretching of amide and urea groups) and ~1650 cm⁻¹ (C=N stretching of the pyrimidine ring).
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Signals at δ 1.2–1.6 ppm (m, butyl and 2-methylpropyl CH₂/CH₃), δ 4.0–4.5 ppm (m, N-CH₂ of acetamide), and δ 6.8–7.2 ppm (s, NH₂ group).
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¹³C NMR: Peaks at ~165 ppm (amide carbonyl), ~155 ppm (urea carbonyl), and ~45 ppm (N-CH₂ groups).
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